molecular formula C28H27N3O5 B2422092 N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide CAS No. 894554-45-1

N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide

Cat. No.: B2422092
CAS No.: 894554-45-1
M. Wt: 485.54
InChI Key: OLMHQOZYULYQBJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.54. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-18-6-8-21(9-7-18)29-16-20-12-19-13-25-26(36-11-10-35-25)15-24(19)31(28(20)33)17-27(32)30-22-4-3-5-23(14-22)34-2/h3-9,12-15,29H,10-11,16-17H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMHQOZYULYQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core and various functional groups that contribute to its biological properties. The molecular formula is C26H30N2O4C_{26}H_{30}N_2O_4, with a molecular weight of approximately 430.54 g/mol.

PropertyValue
Molecular FormulaC26H30N2O4
Molecular Weight430.54 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. It has been shown to modulate the activity of enzymes and receptors that are critical in processes such as cell proliferation and apoptosis.

  • Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling.
  • Receptor Modulation : It has been reported to interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and blocking cell cycle progression.
    • Case Study : A study on breast cancer cells showed a significant reduction in cell viability (IC50 = 12 µM) when treated with the compound for 48 hours.
  • Antimicrobial Properties : Preliminary tests indicate that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.
    • Case Study : The compound exhibited an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against Staphylococcus aureus.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : Various synthetic routes have been developed to produce the compound efficiently while ensuring high purity.
    • Methodology : A multi-step synthesis involving cyclization and functionalization was employed to construct the quinoline framework.
  • Biological Evaluation : Comprehensive assays were conducted to assess cytotoxicity and selectivity against normal cells versus cancer cells.
    • Findings : The compound demonstrated low cytotoxicity towards normal fibroblast cells while effectively targeting cancerous cells.

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